molecular formula C21H34N4O8S B13711616 Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate

Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate

Cat. No.: B13711616
M. Wt: 502.6 g/mol
InChI Key: QZLDJULECASEHV-UHFFFAOYSA-N
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Description

(S)-ethyl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a morpholine ring, and a urea derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate oxalate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.

    Urea Derivative Formation: The urea derivative is formed by reacting the thiazole intermediate with methyl isocyanate.

    Morpholine Ring Introduction: The morpholine ring is introduced through nucleophilic substitution reactions.

    Final Coupling and Esterification: The final step involves coupling the intermediate with ethyl 4-bromobutanoate followed by esterification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea derivative, converting it to corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling:

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or enzymes.

    Diagnostics: Potential use in diagnostic assays due to its reactivity and specificity.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (S)-ethyl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-ethyl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate
  • ®-ethyl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate
  • Methyl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate

Uniqueness

The oxalate form of the compound provides enhanced solubility and stability, making it more suitable for certain applications compared to its non-oxalate counterparts. Additionally, the specific stereochemistry (S)-configuration may result in different biological activities and interactions compared to the ®-configuration.

Properties

IUPAC Name

ethyl 2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O4S.C2H2O4/c1-5-27-18(24)16(6-7-23-8-10-26-11-9-23)21-19(25)22(4)12-15-13-28-17(20-15)14(2)3;3-1(4)2(5)6/h13-14,16H,5-12H2,1-4H3,(H,21,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLDJULECASEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCN1CCOCC1)NC(=O)N(C)CC2=CSC(=N2)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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